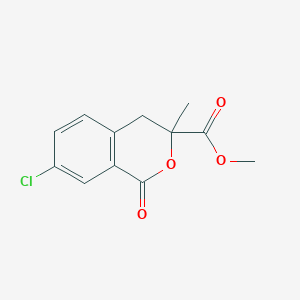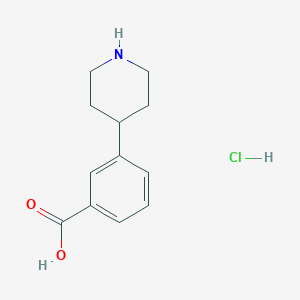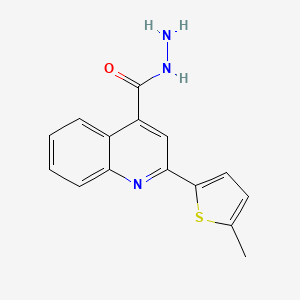![molecular formula C19H14N2O3S B2709347 N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097864-45-2](/img/structure/B2709347.png)
N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any known uses or applications .
Synthesis Analysis
The synthesis of a compound involves the methods and reactions used to produce it from simpler starting materials. This can involve various types of chemical reactions, and often requires careful control of conditions such as temperature and pH .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions of temperature, pressure, and pH .Physical And Chemical Properties Analysis
The physical properties of a compound include things like melting point, boiling point, density, solubility, and color. Chemical properties include things like reactivity, flammability, and the types of chemical reactions it can undergo .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
Research has demonstrated efficient routes for synthesizing 2-phenyl-4-functionalized thiazoles, highlighting chemoselective thionation-cyclization processes. These methods facilitate the introduction of diverse functionalities into the thiazole moiety, which is crucial for exploring the chemical space for potential applications in drug discovery and materials science S. V. Kumar, G. Parameshwarappa, H. Ila, 2013.
Anticancer Activity
Anticancer Evaluation
A series of thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research indicates the potential of thiazole derivatives in developing new anticancer agents, highlighting the importance of structural modifications to enhance activity B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021.
Antimicrobial Activity
Development of Antimicrobial Agents
Thiazole carboxamide derivatives have been investigated for their antimicrobial properties. For instance, compounds have shown significant antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents for treating various infections J. Raval, B. N. Naik, K. R. Desai, 2012.
Catalysis and Synthesis
Catalytic Applications
Bimetallic composite catalysts incorporating thiazole derivatives have been developed for facilitating Suzuki reactions in aqueous media, demonstrating the versatility of thiazole compounds in catalytic processes. Such catalysts could be pivotal in green chemistry by enabling more efficient and environmentally friendly synthetic pathways N. A. Bumagin, S. K. Petkevich, A. Kletskov, R. Alekseyev, V. Potkin, 2019.
Material Science
Gelation and Material Formation
Studies on N-(thiazol-2-yl) benzamide derivatives have revealed their potential as supramolecular gelators. This research underscores the role of specific functionalities and non-covalent interactions in dictating the gelation behavior, which is critical for developing new materials with applications ranging from drug delivery systems to electronic devices P. Yadav, Amar Ballabh, 2020.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-18(16-12-25-19(21-16)13-4-2-1-3-5-13)20-10-15-6-7-17(24-15)14-8-9-23-11-14/h1-9,11-12H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKPEOODPAIKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)



![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)
